GAT229

CB1 receptor pharmacology allosteric modulation enantiomer selectivity

GAT229 is the S-(–) enantiomer of GAT211 and acts as a pure, Gαi/o-biased CB1 positive allosteric modulator with no intrinsic agonism, unlike GAT228 (allosteric agonist). Documented efficacy in Huntington's models, CIPN analgesia, and IOP reduction. For research use only. ≥98% purity.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B1674638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT229
SynonymsGAT229;  GAT-229;  GAT 229; 
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1
InChIKeyOHZDCJJHWPHZJD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GAT229 for Research Procurement: CB1 Positive Allosteric Modulator with Enantiomer-Specific Pharmacological Differentiation


GAT229 (CAS 889860-85-9, ≥98% HPLC purity) is the S-(-)-enantiomer of the cannabinoid receptor 1 (CB1) positive allosteric modulator (PAM) GAT211 [1]. It functions as a Gαi/o-biased CB1 PAM with no intrinsic receptor activation activity, distinguishing it fundamentally from orthosteric CB1 agonists and from its R-(+)-enantiomer GAT228, which acts as an unbiased allosteric agonist . Unlike orthosteric CB1 agonists that directly activate the receptor, GAT229 enhances endogenous endocannabinoid signaling by binding to an allosteric site topographically distinct from the orthosteric binding pocket, thereby avoiding the psychoactive effects, tolerance development, and dependence liability associated with direct CB1 activation [2].

Why CB1 Modulators Cannot Be Interchanged: Enantiomer-Specific Pharmacology Determines Functional Outcomes in GAT229 Procurement


The enantiomeric composition of CB1 allosteric modulators is not a trivial consideration for procurement. GAT229 (S-(-)-enantiomer) and its R-(+)-counterpart GAT228 exhibit fundamentally distinct pharmacological profiles that preclude interchangeable use in experimental systems [1]. GAT229 functions exclusively as a PAM with no intrinsic agonist activity, while GAT228 acts as an allosteric agonist that can directly activate CB1 receptors independent of endogenous cannabinoid tone [2]. The racemic mixture GAT211 contains both enantiomers, producing mixed PAM/agonist effects that may confound interpretation of mechanism-specific outcomes [3]. Furthermore, GAT229 exhibits Gαi/o signaling bias relative to β-arrestin recruitment pathways, a feature that distinguishes it from other CB1 PAMs like ZCZ011, which demonstrates broader pathway activation including biphasic ERK1/2 phosphorylation [4]. Researchers requiring pure PAM activity without confounding agonism or pathway-biased signaling must specifically procure the S-(-)-enantiomer.

Quantitative Differentiation Evidence for GAT229: Head-to-Head Comparator Data for Procurement Decisions


Enantiomer-Specific Functional Divergence: GAT229 Lacks Intrinsic Agonist Activity Unlike GAT228

GAT229 exhibits no detectable intrinsic agonist activity at CB1 receptors, whereas its R-(+)-enantiomer GAT228 functions as an unbiased allosteric agonist that directly activates the receptor in the absence of orthosteric ligands [1]. In radioligand binding assays, both compounds enhanced orthosteric ligand binding, but GAT229 demonstrated higher potency and efficacy as a PAM without the confounding agonist effects observed with GAT228 [2]. This enantiomer-specific functional divergence was consistently observed across multiple biological systems including HEK293 cells, STHdh cells, and murine autaptic hippocampal neurons [3].

CB1 receptor pharmacology allosteric modulation enantiomer selectivity

Gαi/o Signaling Bias of GAT229 Relative to Other CB1 PAMs

GAT229 demonstrates Gαi/o-biased signaling, enhancing Gi coupling and further potentiating Gi and Gs signaling with orthosteric agonists, while showing no significant effect on β-arrestin2 recruitment [1]. This contrasts with the ago-PAM ZCZ011, which induces a biphasic ERK1/2 phosphorylation time course distinct from the transient activation produced by orthosteric agonists [2]. A comprehensive functional selectivity analysis in HEK293T cells confirmed that among allosteric ligands tested, GAT229 increased Gi coupling, elevated basal cAMP with orthosteric agonists, but did not affect β-arrestin2 recruitment [3].

biased signaling G protein coupling β-arrestin recruitment

GAT229 Enhances Orthosteric Ligand Binding and Functional Activity at 1 μM Concentration

At 1 μM concentration, GAT229 enhances the binding of the CB1 full agonist CP55,940 to CHO cells expressing human recombinant CB1 (hCB1) by 130% . The same concentration also enhances the activity of endocannabinoids 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA), as well as CP55,940, in arrestin2 recruitment assays and increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . In contrast, GAT228 (the R-enantiomer) demonstrates weaker PAM efficacy in these same assay systems [1].

allosteric modulation orthosteric ligand binding signal amplification

GAT229 Demonstrates Distinct Allosteric Binding Site Requirements Relative to ZCZ011

Mutagenesis studies reveal that the PAM activity of GAT229 is reduced for mutants R220A3.56, L404A8.50, F191A3.27, and I169A2.56, indicating that allosteric modulation may represent the net effect of binding at multiple sites [1]. While GAT228, GAT229, and ZCZ011 all increased wild-type G protein dissociation in the absence of an orthosteric ligand, this activity was abolished in mutants F191A3.27 and I169A2.56 [2]. Computational modeling suggests GAT229 binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop, a site that permits exclusive CB1 PAM activity without agonism .

allosteric binding site mutagenesis structure-activity relationship

In Vivo Efficacy in Cisplatin-Induced Neuropathic Pain: 28-Day Attenuation of Thermal Hyperalgesia and Mechanical Allodynia

In a cisplatin-induced mouse model of peripheral neuropathic pain, GAT229 (3 mg/kg/day, i.p., for 28 days) attenuated and slowed the progression of thermal hyperalgesia and mechanical allodynia as evaluated by hotplate test and von Frey filament test [1]. GAT229 reduced the expression of proinflammatory cytokines in dorsal root ganglia (DRG) neurons and normalized brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) mRNA expression levels [2]. The CB1 receptor antagonist/inverse agonist AM251 blocked GAT229-mediated beneficial effects, confirming CB1-dependent mechanism [3].

neuropathic pain chemotherapy-induced peripheral neuropathy in vivo pharmacology

IOP Reduction in Ocular Hypertension Model: GAT229 Requires Subthreshold Orthosteric Agonist Combination for Efficacy in Normotensive Mice

In normotensive C57Bl/6 mice, topical administration of 5 μL GAT229 alone at either 0.2% or 2% did not reduce intraocular pressure (IOP) [1]. However, a subthreshold dose (0.25%) of the nonselective orthosteric CB1 agonist WIN 55,212-2, when combined with 0.2% GAT229, produced significant IOP reduction [2]. In contrast, in a transgenic mouse model of ocular hypertension (nee mice), GAT229 (0.2%, topical) reduced IOP by 5.8 mm Hg after 6 hours and 7.7 mm Hg after 12 hours when administered alone .

intraocular pressure glaucoma ocular pharmacology

Evidence-Based Research Applications for GAT229 Procurement: Validated Use Cases from Primary Literature


Enantiomer-Specific CB1 PAM Studies Requiring Pure Allosteric Modulation Without Confounding Agonism

GAT229 is the optimal choice for experiments requiring exclusive positive allosteric modulation of CB1 receptors without direct receptor activation. Unlike its R-(+)-enantiomer GAT228 (which acts as an allosteric agonist) or the racemic mixture GAT211 (which produces mixed PAM/agonist effects), GAT229 demonstrates zero intrinsic activity across multiple cellular systems including HEK293 cells expressing hCB1, STHdh cells, and murine autaptic hippocampal neurons [1]. This property makes GAT229 essential for studies designed to isolate PAM-specific pharmacology from confounding agonist-mediated effects.

Neuropathic Pain Models Assessing CB1-Mediated Antinociception Without Psychoactive Confounds

In chemotherapy-induced peripheral neuropathy (CIPN) research, GAT229 at 3 mg/kg/day i.p. for 28 days attenuated thermal hyperalgesia and mechanical allodynia in the cisplatin-induced mouse model while reducing proinflammatory cytokine expression and normalizing BDNF/NGF mRNA levels in DRG neurons [2]. Unlike orthosteric CB1 agonists that produce psychoactive effects, tolerance, and dependence, GAT229 as a pure CB1 PAM offers antinociceptive efficacy without these limiting side effects, enabling long-term pain studies without behavioral confounds [3].

Gαi/o-Biased Signaling Pathway Investigation in CB1 Pharmacology

GAT229 demonstrates Gαi/o-biased signaling, enhancing Gi coupling and potentiating Gi and Gs signaling with orthosteric agonists while showing no significant effect on β-arrestin2 recruitment [4]. This biased profile contrasts with ago-PAMs like ZCZ011, which induce biphasic ERK1/2 phosphorylation and broader pathway activation. GAT229 therefore serves as a pathway-selective tool compound for dissecting the relative contributions of G protein-dependent versus β-arrestin-mediated signaling in CB1-mediated physiological and pathological processes [5].

Ocular Hypertension and Glaucoma Research Utilizing State-Dependent CB1 PAM Activity

GAT229 at 0.2% topical administration reduces IOP by 5.8 mm Hg (6 hours) and 7.7 mm Hg (12 hours) in the nee transgenic mouse model of ocular hypertension, yet shows no IOP reduction in normotensive mice without co-administration of subthreshold orthosteric agonist [6]. This state-dependent efficacy profile—where GAT229 amplifies existing endocannabinoid tone in the hypertensive state but requires exogenous orthosteric agonist in normal tissue—makes it a valuable tool for investigating context-dependent CB1 allosteric modulation in glaucoma pathophysiology and for screening combination therapeutic strategies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAT229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.